molecular formula C10H11FO2 B030470 rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 99199-62-9

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No. B030470
Key on ui cas rn: 99199-62-9
M. Wt: 182.19 g/mol
InChI Key: HAIDNNYCHKHYHX-UHFFFAOYSA-N
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Patent
US04654362

Procedure details

To a stirred mixture of 50 parts of ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate and 540 parts of benzene were added dropwise, during a 1 hour-period, a mixture of 89 parts of a solution of sodium dihydro-bis(2-methoxyethoxy)aluminate in methylbenzene (3.4M) and 135 parts of benzene at reflux temperature and under nitrogen atmosphere. Upon completion, stirring was continued for 2.5 hours at reflux. After cooling to 15° C., the reaction mixture was decomposed by the dropwise addition of 24 parts of ethanol and 10 parts of water. The reaction mixture was poured onto ice water. Concentrate hydrochloric acid and 350 parts of 1,1'-oxybisethane were added. The organic layer was separated, washed with water, dried, filtered and evaporated. The oily residue was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 34 parts (85%) of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol as an oily residue (intermediate 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
89
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium dihydro-bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([C:11](OCC)=[O:12])[CH2:8][CH2:7][C:6]=2[CH:16]=1.C1C=CC=CC=1.C(O)C.Cl>CC1C=CC=CC=1.O(CC)CC.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([CH2:11][OH:12])[CH2:8][CH2:7][C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O(CC)CC
Step Two
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(CCC(O2)C(=O)OCC)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
89
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium dihydro-bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=CC=CC=C1
Step Four
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise, during a 1 hour-period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by column chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC=1C=CC2=C(CCC(O2)CO)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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